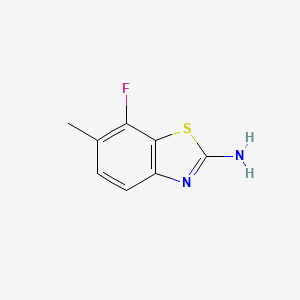

7-fluoro-6-methyl-1,3-benzothiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-4-2-3-5-7(6(4)9)12-8(10)11-5/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBVVFCDYSGIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Fluoro 6 Methyl 1,3 Benzothiazol 2 Amine

Historical and Classical Synthetic Routes to 2-Aminobenzothiazoles

The foundational methods for synthesizing the 2-aminobenzothiazole (B30445) scaffold date back to well-established reactions in organic chemistry. A classical and widely recognized route involves the treatment of anilines, particularly 4-substituted anilines, with potassium thiocyanate (B1210189) in the presence of an oxidizing agent like bromine, typically in an acetic acid solvent. nih.gov This reaction, often referred to as the Hugershoff reaction, proceeds via the formation of a phenylthiourea (B91264) intermediate, which then undergoes oxidative cyclization to form the benzothiazole (B30560) ring.

However, this classical method has limitations. When the para-position of the aniline (B41778) is unsubstituted, the thiocyanation reaction can occur at that position, leading to undesired side products instead of the cyclized benzothiazole. nih.gov An alternative classical approach involves the direct cyclization of pre-synthesized phenylthioureas, which can be achieved through various oxidative conditions. nih.gov These early methods, while historically significant, often require harsh reagents and can suffer from a lack of regioselectivity, especially with more complex substituted anilines.

Contemporary and Optimized Synthetic Protocols for Fluorinated Benzothiazoles

The introduction of fluorine atoms into the benzothiazole structure, as in 7-fluoro-6-methyl-1,3-benzothiazol-2-amine, necessitates more refined and optimized synthetic protocols. Fluorine's high electronegativity can significantly alter the reactivity of precursors, requiring tailored reaction conditions. Modern strategies focus on improving yield, selectivity, and functional group tolerance. cas.cnspringernature.com For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications of the established Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides, which initially produced mixtures of regioisomers. capes.gov.brcardiff.ac.uk These optimizations are crucial for accessing pure, single-isomer products like the target compound.

One-Pot and Multi-Component Reaction Strategies

To enhance efficiency and sustainability, contemporary synthesis has increasingly shifted towards one-pot and multi-component reactions (MCRs). nih.gov MCRs combine three or more reactants in a single step to form a product that incorporates substantial parts of all starting materials, which is highly efficient in terms of atom economy and step count. nih.govnih.gov The use of 2-aminobenzothiazole as a building block in MCRs is a prominent strategy for creating diverse heterocyclic structures. nih.gov

These strategies are advantageous as they are simple to execute, often result in high yields in shorter reaction times, and can sometimes proceed without a solvent. nih.gov For example, a three-component reaction of a 2-aminobenzothiazole, an aldehyde, and a 1,3-diketone can be performed under microwave irradiation without a solvent, initiated by a catalyst like Scandium(III) triflate. nih.gov Another approach involves the I2-catalyzed tandem cyclization of amines and carbon disulfide to construct 2-aminobenzothiazoles in a one-pot fashion under metal-free conditions. researchgate.net

Catalyst-Mediated Synthesis Approaches (e.g., Copper Catalysis, Heterogeneous Catalysis)

Catalysis plays a pivotal role in the modern synthesis of benzothiazoles, offering milder reaction conditions and improved efficiency. Transition metals, particularly copper, are widely used. Copper-catalyzed methods can be used to form substituted benzothiazoles via the condensation of 2-aminobenzenethiols with nitriles or from ortho-halothioureas. mdpi.comsigmaaldrich.com Iron(III) chloride (FeCl3) has also been employed as a catalyst for the tandem reaction of 2-iodoaniline (B362364) with isothiocyanates in water, providing an environmentally benign route to 2-aminobenzothiazoles. rsc.org

Heterogeneous catalysts, which are in a different phase from the reactants, are particularly attractive because they can be easily separated from the reaction mixture and recycled. nih.gov Examples include:

SnP₂O₇ : Used for the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes, achieving high yields in very short reaction times. mdpi.com

KF·Al₂O₃ : A basic heterogeneous catalyst used for the one-pot synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and acid chlorides under mild conditions. nih.gov

MCM-41-NHC-CuI : A copper-based heterogeneous catalyst used for the reaction of ortho-haloanilides with alkali metal sulfides. nih.gov

The following table summarizes various catalyst-mediated approaches:

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| FeCl₃ | 2-Iodoaniline, Isothiocyanate | Reaction in water; Recyclable media | rsc.org |

| Copper(I) and Palladium(II) | ortho-Halothioureas | Transition-metal catalyzed cyclization | mdpi.com |

| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | Heterogeneous; High yields (87-95%); Short reaction times (8-35 min); Reusable catalyst | mdpi.com |

| KF·Al₂O₃ | 2-Aminothiophenol, Acid Chlorides | Heterogeneous; Mild conditions; High yields; Recyclable catalyst | nih.gov |

| Gold Nanoparticles (Au-NPs) | N-arylthioureas | Catalyzed C-H bond functionalization/C-S bond formation cascade | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis Methodologies

Adherence to green chemistry principles is a major driver in developing new synthetic routes for benzothiazoles. mdpi.comnih.gov This involves using environmentally benign solvents, reducing waste, and employing energy-efficient methods.

Key sustainable approaches include:

Aqueous Media : Performing reactions in water instead of volatile organic solvents. Tandem reactions of isothiocyanates with 2-aminothiophenols have been shown to be significantly accelerated in water. capes.gov.br An FeCl3-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodoaniline and isothiocyanate also uses water as the solvent. rsc.org

Photocatalysis : Utilizing visible light to drive reactions. A photoredox catalytic cyclization of thioanilides to form 2-substituted benzothiazoles uses riboflavin (B1680620) as a photocatalyst, with oxygen as a clean oxidant and ethanol (B145695) as a green solvent. researchgate.net

Use of CO₂ : Carbon dioxide, a greenhouse gas, can be used as a C1 source. One method involves the cyclization of 2-aminothiophenols with CO₂ in the presence of a catalyst to produce benzothiazoles. mdpi.com

Microwave and Ultrasound Irradiation : These methods can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govuokerbala.edu.iq

| Method | Key Principle | Example | Reference |

|---|---|---|---|

| Aqueous Synthesis | Use of water as a benign solvent | FeCl₃-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate | rsc.org |

| Visible-Light Photocatalysis | Energy-efficient activation | Riboflavin-catalyzed cyclization of thioanilides using O₂ as the oxidant | researchgate.net |

| CO₂ as C1 Source | Use of a renewable feedstock | Cyclization of 2-aminothiophenols with CO₂ | mdpi.com |

| Microwave Irradiation | Rapid, energy-efficient heating | Three-component synthesis of benzothiazole derivatives without solvent | nih.gov |

Precursor Design and Derivatization Strategies in Synthesis

The synthesis of a specifically substituted compound like this compound begins with careful precursor design. The most direct precursor is typically a correspondingly substituted aniline. For this target molecule, the logical starting material would be 3-fluoro-4-methylaniline . This aniline derivative would then undergo cyclization with a thiocyanate source to form the final product. The synthesis of such precursors often involves standard aromatic chemistry, including nitration, reduction, halogenation, and other functional group interconversions to place the substituents in the correct positions on the benzene (B151609) ring.

Once the 2-aminobenzothiazole core is formed, further derivatization can be carried out. The 2-amino group is highly reactive and serves as a handle for introducing a wide variety of functional groups. researchgate.net For example, it can be acylated with chloroacetyl chloride, condensed with aldehydes to form Schiff bases, or used in coupling reactions to build more complex molecules. nih.govresearchgate.net These derivatization strategies are crucial for creating libraries of related compounds.

Control of Regioselectivity and Stereochemistry in Reaction Pathways (if applicable)

For the synthesis of asymmetrically substituted benzothiazoles like this compound, controlling the regioselectivity of the cyclization is critical. When starting with a precursor like 3-fluoro-4-methylaniline, the cyclization must occur adjacent to the amino group and ortho to the fluorine atom to yield the desired 7-fluoro isomer.

Research has shown that the cyclization of substituted precursors can lead to mixtures of regioisomers. For example, the Jacobsen cyclization of 3-fluoro-thiobenzanilides was found to produce a mixture of the 5-fluoro and 7-fluoro benzothiazole isomers. capes.gov.brcardiff.ac.uk Achieving regiocontrol often requires modifying the synthetic process. While specific modifications for the 7-fluoro-6-methyl isomer are not detailed in the provided context, general strategies to influence regioselectivity include the choice of catalyst, solvent, and reaction conditions, or the use of directing groups on the aniline precursor. acs.org

Stereochemistry is not a factor in the synthesis of this compound itself, as the molecule is achiral and does not possess any stereocenters.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a substituted benzothiazole (B30560), ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

One-dimensional (1D) NMR spectra, while foundational, can be insufficient for unambiguously assigning all signals in a complex aromatic system. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for confirming the molecular structure. columbia.educolumbia.edulibretexts.orgsdsu.edu

HSQC correlates proton signals with their directly attached carbon atoms, definitively linking the ¹H and ¹³C assignments. columbia.edu

HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton, identifying quaternary carbons, and confirming the substitution pattern on the benzene (B151609) ring. columbia.edulibretexts.org

For 7-fluoro-6-methyl-1,3-benzothiazol-2-amine, an HMBC experiment would be critical to confirm the relative positions of the fluorine and methyl groups by observing long-range correlations from the methyl protons to the C6, C5, and C7 carbons.

Based on data from analogues, the following NMR shifts can be anticipated. The ¹H NMR spectrum for 2-amino-6-fluorobenzothiazole (B1267395) in DMSO-d6 provides a reference for the aromatic protons and the amine group. spectrabase.com Similarly, data from 2-amino-6-methylbenzothiazole (B160888) helps in predicting the chemical shifts for the methyl and aromatic protons. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Analogous Benzothiazoles

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| 2-Amino-6-fluorobenzothiazole | ¹H | ~7.2-7.6 (aromatic), ~7.5 (NH₂) | DMSO-d6 |

| 2-Amino-6-methylbenzothiazole | ¹H | ~7.4 (H4), ~7.1 (H7), ~6.9 (H5), ~2.3 (CH₃) | CDCl₃ |

| 2-Amino-6-methylbenzothiazole | ¹³C | ~166 (C2), ~148 (C7a), ~132 (C6), ~131 (C3a), ~127 (C5), ~121 (C4), ~115 (C7), ~21 (CH₃) | CDCl₃ |

Note: Data is compiled from various sources and serves as a predictive model. Actual shifts for the target compound may vary.

¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. nih.gov The chemical shift of the fluorine atom is highly dependent on its electronic environment. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the C7-fluoro substituent. The chemical shift for a monofluorobenzene is typically around -113 ppm relative to CFCl₃. colorado.edu

Crucially, this signal would be split into a doublet of doublets due to coupling with the adjacent aromatic proton at C5 and through-space coupling with the methyl protons at C6, providing definitive evidence for their relative positions.

Single-Crystal X-Ray Diffraction Analysis for Solid-State Molecular Structure

Single-crystal X-ray diffraction provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure exists for the title compound, structures for 2-amino-4-methylbenzothiazole (B75042) researchgate.net and a co-crystal of 2-amino-6-methylbenzothiazole have been reported. nih.gov

These studies show that aminobenzothiazoles often form hydrogen-bonded networks in the solid state. researchgate.net Typically, the exocyclic amino group acts as a hydrogen bond donor, while the endocyclic thiazole (B1198619) nitrogen atom acts as an acceptor, leading to the formation of dimers or extended chains. researchgate.netresearchgate.net The crystal structure of 2-amino-4-methylbenzothiazole reveals that molecules are packed in a bilayer fashion, stabilized by intermolecular N—H⋯N and N—H⋯S hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit similar packing motifs.

Interactive Data Table: Representative Crystallographic Data for Analogous Benzothiazoles

| Compound | Formula | Crystal System | Space Group | Key Feature |

| 2-Amino-4-methylbenzothiazole researchgate.net | C₈H₈N₂S | Monoclinic | P2₁/n | Bilayer packing with N—H⋯N and N—H⋯S hydrogen bonds. researchgate.net |

| 2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1) nih.gov | 2C₈H₈N₂S·C₁₀H₁₈O₄ | Monoclinic | P2₁/c | Wave-like layer structure connected by N—H⋯O and O—H⋯O hydrogen bonds. nih.gov |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₇FN₂S), the expected monoisotopic mass is approximately 182.03 Da.

Electron ionization (EI) mass spectra of aminobenzothiazoles typically show a prominent molecular ion peak (M⁺•). nist.gov According to the nitrogen rule, a molecule with an even number of nitrogen atoms (like this one) will have an even nominal molecular weight. libretexts.org Predicted mass spectrometry data for the closely related 2-amino-6-fluorobenzothiazole shows a strong [M+H]⁺ adduct at m/z 169.023. uni.lu The fragmentation of the benzothiazole ring is a key diagnostic tool.

Interactive Data Table: Predicted and Experimental Mass-to-Charge Ratios (m/z) for Analogues

| Compound | Molecular Formula | Molecular Weight (Da) | Key m/z values (EI-MS or ESI-MS) |

| 2-Amino-6-fluorobenzothiazole uni.lunih.gov | C₇H₅FN₂S | 168.19 | 168 (M⁺•), 141, 114 nih.gov |

| 2-Amino-6-methylbenzothiazole nih.govnist.gov | C₈H₈N₂S | 164.23 | 164 (M⁺•), 163, 149, 132 nist.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov For this compound, the FT-IR spectrum would provide clear evidence for several key structural features.

The analysis of related compounds like 2-amino-6-methylbenzothiazole and 2-amino-6-fluorobenzothiazole provides a reliable guide to the expected vibrational frequencies. nih.govresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for Benzothiazole Analogues

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3100 - 3400 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Thiazole (C=N) | Stretch | 1600 - 1640 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Carbon-Sulfur (C-S) | Stretch | 1270 - 1300 |

| Carbon-Fluorine (C-F) | Stretch | 1100 - 1250 |

Data compiled from FT-IR spectra of 2-amino-6-methylbenzothiazole and 2-amino-6-fluorobenzothiazole. researchgate.netresearchgate.net

Electronic Absorption (UV-Vis) Spectroscopy and Excited State Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system. The benzothiazole ring system is a chromophore that absorbs in the UV region. A study on a Co(II) complex of 2-amino-6-methylbenzothiazole reported absorption maxima (λ_max) for the free ligand at 265 nm and 310 nm. researchgate.net Another related compound, 2-amino-6-chlorobenzothiazole, shows absorption maxima at approximately 264 nm and 308 nm in ethanol (B145695). nist.gov

Based on these analogues, this compound is expected to exhibit two main absorption bands in the 260-270 nm and 300-315 nm ranges, corresponding to π→π* transitions within the fused aromatic-thiazole ring system.

Interactive Data Table: UV-Vis Absorption Maxima (λ_max) for Analogous Benzothiazoles

| Compound | λ_max (nm) | Solvent |

| 2-Amino-6-methylbenzothiazole researchgate.net | 265, 310 | Not specified |

| 2-Amino-6-chlorobenzothiazole nist.gov | 264, 308 | Ethanol |

| 1,3-bis(6-methylbenzothiazoleamino)squaraine mdpi.com | 352, 498 | 1-methyl-2-pyrrolidinone |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and geometric parameters of a molecule. These methods are predictive, offering insight into a compound's behavior at the atomic level.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scirp.org Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are employed to optimize molecular geometries and calculate thermodynamic properties. scirp.orgacs.orgnih.gov For related benzothiazole (B30560) derivatives, DFT calculations have been used to determine structural stability, electron distribution, and to understand reaction mechanisms. acs.org For instance, studies on other benzothiazoles have successfully used DFT to gain insights into their molecular structure and reactivity potential. scirp.org

Ab initio methods, while computationally more intensive, provide highly accurate results and are often used as a benchmark for other calculations. For complex heterocyclic systems like benzothiazoles, these methods can precisely predict molecular geometries and energies.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO and their gap (ΔE) are crucial descriptors of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. scirp.org

For various benzothiazole derivatives, FMO analysis has been used to understand charge transfer characteristics and predict sites of electrophilic and nucleophilic attack. scirp.org Global reactivity descriptors such as hardness, softness, and electronegativity, derived from FMO energies, help in quantifying the molecule's reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. These simulations can reveal the conformational flexibility of a compound and the stability of its interactions with biological targets, such as proteins. acs.orgbiointerfaceresearch.com For related benzothiazole-based compounds, MD simulations have been employed to analyze the stability of ligand-protein complexes, showing how they interact with key amino acid residues within an enzyme's active site. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic parameters. Theoretical calculations of 1H and 13C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra are valuable for confirming the structure of newly synthesized compounds. scirp.orgnih.gov For the parent compound, 2-aminobenzothiazole (B30445), and its derivatives, experimental IR and NMR spectra are available and often compared against computationally predicted values to validate both the synthesis and the computational model. nih.govresearchgate.netnist.gov

Reaction Pathway Analysis and Transition State Theory Calculations

Theoretical calculations are instrumental in mapping out potential chemical reaction pathways and identifying the transition states involved. By calculating the energy barriers for different steps, researchers can predict the most likely mechanism for a reaction. acs.org For example, DFT calculations have been used to investigate the formation mechanisms of complex benzothiazole structures and the interconversion between different tautomers (e.g., amine-imine). acs.orgacs.org Such analyses can reveal whether a reaction is thermodynamically favorable and kinetically achievable.

Molecular Docking and Simulation Studies with Biomolecular Targets: Mechanistic Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. biointerfaceresearch.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Docking studies on various benzothiazole derivatives have revealed their binding modes within the active sites of enzymes like DNA gyrase and protein kinases, identifying key interactions such as hydrogen bonds and π-π stacking that are responsible for their biological activity. biointerfaceresearch.comnih.govresearchgate.net

While these computational methodologies are well-established and have been applied to many related benzothiazole compounds, specific data tables and detailed research findings for 7-fluoro-6-methyl-1,3-benzothiazol-2-amine are not available in the reviewed literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their chemical structure. For the compound this compound, while specific QSPR models are not extensively documented in publicly available literature, the principles of QSPR analysis on the broader class of benzothiazole derivatives can provide significant insights into its expected intrinsic chemical properties.

QSPR models are developed by establishing a mathematical correlation between calculated molecular descriptors and experimentally determined properties. These models are crucial in drug discovery and materials science for the early-stage assessment of a compound's behavior, such as its solubility, lipophilicity, and electronic characteristics, without the need for extensive laboratory experiments.

Research Findings from Analogous Benzothiazole Structures

Studies on various substituted benzothiazoles have demonstrated the utility of QSPR in understanding how different functional groups on the benzothiazole scaffold influence their properties. chula.ac.thresearchgate.netnih.gov These studies typically employ a range of molecular descriptors, which can be broadly categorized as electronic, steric, and hydrophobic.

For instance, research on halogen-substituted benzothiazoles has highlighted the significant impact of halogen atoms on the electronic properties and lipophilicity of these molecules. nih.gov The introduction of a fluorine atom, as in this compound, is known to have a profound effect on a molecule's properties. Fluorine is highly electronegative and can alter the local electronic environment, which in turn can influence properties like pKa, dipole moment, and the potential for hydrogen bonding. emerginginvestigators.orgnih.gov Computational studies on fluorinated heterocyclic compounds have shown that fluorination can enhance chemical stability. emerginginvestigators.org

The methyl group at the 6-position is expected to contribute to the molecule's lipophilicity and steric profile. QSPR models for similar heterocyclic compounds often show a positive correlation between the number of alkyl groups and lipophilicity, which can affect solubility and permeability across biological membranes.

A typical QSPR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known experimental property values is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset using specialized software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a subset of descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

Predicted Intrinsic Properties based on QSPR Principles

Based on the established principles of QSPR and findings from studies on analogous benzothiazole derivatives, we can infer the likely influence of the fluoro and methyl substituents on the intrinsic properties of this compound.

Table 1: Key Molecular Descriptors and Their Predicted Influence on the Properties of this compound

| Descriptor Category | Specific Descriptor Example | Predicted Influence of Substituents |

| Electronic | Dipole Moment | The highly electronegative fluorine atom is expected to significantly increase the molecule's dipole moment. |

| Atomic Charges | The fluorine atom will likely lead to a more polarized distribution of electron density across the aromatic ring. | |

| Steric | Molecular Volume | The methyl group will increase the overall molecular volume and surface area compared to an unsubstituted analogue. |

| Ovality | The presence of substituents at both the 6- and 7-positions may lead to a less spherical, more oval molecular shape. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | The methyl group will increase lipophilicity, while the fluorine atom can either increase or decrease it depending on its position and the overall molecular context. |

| Hydrophilic Surface Area | The amino group is a primary contributor to the hydrophilic surface area, which is crucial for solubility in aqueous media. |

Table 2: Illustrative QSPR-Predicted Physicochemical Properties for Substituted Benzothiazoles

| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility (logS) |

| 2-Aminobenzothiazole | 150.19 | 1.85 | -2.5 |

| 2-Amino-6-methylbenzothiazole (B160888) | 164.23 | 2.30 | -2.8 |

| 2-Amino-6-fluorobenzothiazole (B1267395) | 168.19 | 2.05 | -2.7 |

| This compound | 182.22 | ~2.5 | ~-3.0 |

Note: The values for this compound are hypothetical and extrapolated based on general QSPR trends for illustrative purposes.

The predictive models for benzothiazole derivatives often highlight the importance of descriptors related to electronegativity and hydrophobicity. chula.ac.th For example, a group-based QSAR study on benzothiazole derivatives indicated that electron-withdrawing groups, such as halogens, can influence biological activity, which is often correlated with underlying physicochemical properties. chula.ac.th Another study on substituted benzothiazoles showed that parameters like dipole moment and heat of formation are sensitive to the nature of the substituents. researchgate.net

Reactivity, Reaction Mechanisms, and Derivatization Strategies

Synthesis of Schiff Bases and other Hybrid Molecules

The reaction of the primary amino group of 7-fluoro-6-methyl-1,3-benzothiazol-2-amine with aldehydes and ketones provides a straightforward route to the synthesis of Schiff bases (imines). This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or acetic acid, sometimes with a catalytic amount of acid. nih.govijpbs.com

Schiff bases are valuable not only as final products but also as versatile intermediates for the synthesis of other heterocyclic systems and hybrid molecules. A wide variety of aldehydes, including substituted aromatic and heterocyclic aldehydes, have been used to create extensive libraries of benzothiazole-containing Schiff bases. nih.govijpbs.comresearchgate.netalayen.edu.iq

Beyond simple Schiff bases, the 2-aminobenzothiazole (B30445) scaffold has been incorporated into more complex "hybrid" molecules, where it is linked to other pharmacologically active moieties. This strategy aims to create multifunctional agents by combining the structural features of different classes of compounds. Examples include:

Thiazolidinone Hybrids: Reacting benzothiazole-based Schiff bases with thioglycolic acid can yield thiazolidinone derivatives. niscpr.res.in

Azelayl Hybrids: Novel compounds have been synthesized by linking 2-aminobenzothiazole derivatives to an azelayl scaffold via an amide bond. benthamdirect.comresearchgate.net

Urea (B33335) and Thiourea (B124793) Hybrids: The amino group can react with isocyanates and isothiocyanates to form urea and thiourea linkages, connecting the benzothiazole (B30560) core to other aryl or heterocyclic rings. nih.gov

Piperazine Hybrids: The 2-aminobenzothiazole moiety has been functionalized with a chloroacetyl group and subsequently reacted with various substituted piperazines to create a library of potential therapeutic agents. nih.gov

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Chloroacetyl chloride |

| Triethylamine |

| N-(1,3-benzothiazol-2-yl)amides |

| 2-(Alkylamino)-1,3-benzothiazoles |

| 2-iminobenzothiazoline |

| 2-(Arylamino)-1,3-benzothiazoles |

| Phenylboronic acid |

| Aryl bromides |

| N-bromosuccinimide |

| Dimethyl acetylenedicarboxylate |

| Benzo[b] nih.govrsc.orgthiazine-4-carbonitriles |

| N-arylthiourea |

| Phenylthioureas |

| 4H-pyrimido[2,1-b]benzothiazoles |

| Schiff bases (Imines) |

| Thiazolidinones |

| Azelayl chloride methyl ester |

| Thioglycolic acid |

| Isocyanates |

| Isothiocyanates |

Applications As a Synthetic Intermediate and Building Block in Chemical Disciplines

Precursor in the Synthesis of Complex Organic and Heterocyclic Systems

The 2-aminobenzothiazole (B30445) scaffold is a well-established cornerstone for the construction of more elaborate molecular architectures. The presence of a reactive amino group at the 2-position allows for a variety of chemical transformations, including N-acylation, N-alkylation, and condensation reactions. These reactions are fundamental in the synthesis of a diverse array of heterocyclic compounds.

In the context of 7-fluoro-6-methyl-1,3-benzothiazol-2-amine, the amino group serves as a nucleophilic handle to introduce new functionalities and build larger molecular frameworks. For instance, it can be readily reacted with various electrophiles to yield a range of derivatives. A common synthetic strategy involves the condensation of 2-aminobenzothiazoles with carbonyl compounds to form Schiff bases, which are versatile intermediates for the synthesis of other heterocyclic systems like azetidinones and thiazolidinones. smolecule.com

Furthermore, the 2-aminobenzothiazole moiety can be a key component in multi-component reactions, a powerful tool in modern organic synthesis for the efficient construction of complex molecules in a single step. The specific substitution pattern of a fluorine atom at the 7-position and a methyl group at the 6-position can influence the electronic properties and reactivity of the benzothiazole (B30560) core, potentially leading to novel and regioselective transformations.

While extensive research has been conducted on the synthesis of derivatives from analogous compounds like 2-amino-6-fluorobenzothiazole (B1267395) and 7-chloro-6-fluorobenzothiazol-2-amine, detailed studies focusing specifically on this compound as a precursor for complex organic and heterocyclic systems are not widely available in the public domain. However, based on the established reactivity of the 2-aminobenzothiazole nucleus, its potential in this area is significant.

Scaffold for the Development of Chemical Libraries for Structure-Mechanism Studies

The development of chemical libraries is a crucial aspect of modern drug discovery and chemical biology. These libraries, consisting of a large number of structurally related compounds, are used to screen for biological activity and to study structure-activity relationships (SAR). The 2-aminobenzothiazole framework is an attractive scaffold for such libraries due to its synthetic tractability and its presence in a number of biologically active molecules.

The compound this compound can serve as a starting point for the generation of a focused library of derivatives. The amino group provides a convenient point of diversification, allowing for the introduction of a wide range of substituents. This can be achieved through techniques such as parallel synthesis, where multiple reactions are carried out simultaneously to generate a large number of compounds in a short amount of time.

The resulting library of this compound derivatives can then be used in high-throughput screening assays to identify compounds with interesting biological profiles. The fluorine and methyl substituents on the benzene (B151609) ring can modulate the pharmacokinetic and pharmacodynamic properties of the molecules, such as their metabolic stability, membrane permeability, and binding affinity for biological targets. While the use of this compound as a probe in biochemical studies to explore enzyme interactions and protein-ligand binding mechanisms has been suggested, a comprehensive public-domain literature detailing the construction of a chemical library based on this specific scaffold is not readily found.

Role in Material Science Precursor Chemistry (e.g., Polymers, Dyes, Fluorescent Materials, Sensors)

The benzothiazole core is a well-known fluorophore, and its derivatives have found applications in various areas of material science, including the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and chemical sensors. The inherent fluorescence of the benzothiazole system arises from its extended π-conjugated electronic structure.

The introduction of substituents onto the benzothiazole ring can significantly influence its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. The fluorine atom at the 7-position of this compound, being an electron-withdrawing group, can modulate the energy levels of the molecule's frontier molecular orbitals, potentially leading to a blue shift in its fluorescence emission compared to the unsubstituted parent compound. The methyl group, an electron-donating group, can have the opposite effect.

This tunability of the photophysical properties makes this compound a promising precursor for the synthesis of novel fluorescent materials. For example, it could be incorporated into polymer backbones to create fluorescent polymers or used as a building block for the synthesis of small-molecule fluorescent dyes. Furthermore, the amino group can be functionalized with specific recognition moieties to create chemosensors that exhibit a change in their fluorescence properties upon binding to a target analyte.

While the potential is evident, specific research detailing the synthesis and characterization of polymers, dyes, or fluorescent materials derived directly from this compound is limited in publicly available literature.

Design and Synthesis of Ligands for Catalysis (Non-Biological Context)

The 2-aminobenzothiazole scaffold can also be utilized in the design and synthesis of ligands for coordination chemistry and catalysis. The nitrogen and sulfur atoms of the thiazole (B1198619) ring, as well as the exocyclic amino group, can act as donor atoms to coordinate with metal centers.

By modifying the 2-amino group of this compound, it is possible to create a variety of bidentate or tridentate ligands. For example, reaction with salicylaldehyde (B1680747) derivatives can yield Schiff base ligands that can coordinate to a range of transition metals. The resulting metal complexes can exhibit interesting catalytic properties, finding applications in various organic transformations such as oxidation, reduction, and cross-coupling reactions.

Although the synthesis of metal complexes from related benzothiazole derivatives has been reported, specific studies on the design and catalytic application of ligands derived from this compound are not extensively documented in the scientific literature.

Mechanistic Investigations of Biochemical Interactions Non Clinical Focus

Molecular Recognition and Binding Mechanisms with Enzymes

The benzothiazole (B30560) scaffold is a recognized pharmacophore that interacts with a variety of enzymes. The specific substitutions of a fluorine atom at the 7-position and a methyl group at the 6-position on the benzothiazole ring of 7-fluoro-6-methyl-1,3-benzothiazol-2-amine are expected to modulate its binding affinity and selectivity for various enzymatic targets.

Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): Benzothiazole derivatives have been investigated as inhibitors of both MAO-B and AChE, enzymes implicated in neurodegenerative disorders. For related compounds, the benzothiazole nucleus often serves as a key recognition element, fitting into the active site gorge of AChE or the hydrophobic cavity of MAO-B. The fluorine and methyl substituents on the benzene (B151609) ring would influence the electronic and steric properties, potentially enhancing interactions with specific residues within the enzyme's active site.

p53-MDM2: The interaction between p53 and its negative regulator MDM2 is a key target in cancer therapy. While direct studies on this compound are not available, other small molecules with different heterocyclic cores have been shown to disrupt this interaction by mimicking the key p53 residues (Phe, Trp, Leu) that bind to a hydrophobic cleft on the MDM2 surface. It is conceivable that the benzothiazole ring of this compound could engage in hydrophobic and π-stacking interactions within this cleft.

Interactions with Nucleic Acids: Binding Modes and Structural Perturbations

Benzothiazole derivatives have been shown to interact with DNA, a mechanism relevant to their potential anticancer properties. These interactions are often non-covalent and can occur through several modes:

Groove Binding: The planar benzothiazole ring system is well-suited for insertion into the minor groove of the DNA double helix. The substituents on the ring would influence the snugness of the fit and the specific interactions with the DNA base pairs.

Intercalation: While less common for simple 2-aminobenzothiazoles, more extended or functionalized derivatives can intercalate between the DNA base pairs, causing a distortion of the helix.

Covalent Adduct Formation: Some aminophenylbenzothiazoles can be metabolically activated to reactive species that form covalent adducts with DNA, leading to DNA damage in cancer cells. researchgate.net

For this compound, it is hypothesized that it would primarily act as a groove binder, with the fluorine and methyl groups potentially forming specific contacts with the floor of the DNA groove. The 2-amino group could also participate in hydrogen bonding with the phosphate (B84403) backbone or the edges of the base pairs.

Protein-Ligand Interaction Studies Using Biophysical Techniques

To experimentally validate the binding of this compound to its putative protein targets, several biophysical techniques would be employed.

| Technique | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Measures the real-time kinetics of binding, yielding association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated. |

| Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) | A computational method used to estimate the free energy of binding of a ligand to a protein. It is often employed in conjunction with molecular dynamics simulations to analyze the contributions of different energy terms to the binding affinity. |

While specific ITC, SPR, or MM/GBSA data for this compound are not available, these techniques are standard in the characterization of protein-ligand interactions for related benzothiazole compounds.

Structure-Mechanism Relationship (SMR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Frameworks

SMR and QSAR studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity. These models can provide insights into the mechanism of action and guide the design of more potent and selective molecules.

For a series of benzothiazole derivatives including this compound, a QSAR model would typically involve the calculation of various molecular descriptors:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Including molecular volume, surface area, and specific shape indices, which relate to the size and shape of the compound.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the molecule.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

A statistically significant QSAR equation would be developed by correlating these descriptors with the observed biological activity (e.g., IC50 values for enzyme inhibition). Such models have been developed for various classes of benzothiazole derivatives, highlighting the importance of specific substitutions for their activity. mdpi.comnih.gov

Elucidation of Pharmacophoric Features for Mechanistic Understanding

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For 2-aminobenzothiazole (B30445) derivatives, a typical pharmacophore model might include:

A hydrogen bond donor (the 2-amino group).

A hydrogen bond acceptor (the nitrogen atom of the thiazole (B1198619) ring).

A hydrophobic aromatic feature (the benzothiazole ring system).

Specific hydrophobic or halogen bond-forming regions corresponding to the positions of the fluoro and methyl groups.

Identifying these key features helps in understanding the molecular recognition at the target site and in the virtual screening of compound libraries to find new potential inhibitors.

Computational Modeling and Prediction of Interaction Mechanisms

Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools to predict and analyze the interaction of small molecules with their biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. A docking study of this compound into the active site of an enzyme like p56lck would likely show the 2-amino group forming key hydrogen bonds, while the substituted benzene ring fits into a hydrophobic pocket. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of the stability of the binding mode predicted by docking. MD simulations can also be used to perform free energy calculations, such as MM/GBSA, to obtain a more accurate estimate of the binding affinity. For this compound, an MD simulation would reveal the flexibility of the ligand in the binding pocket and the key interactions that are maintained throughout the simulation.

Emerging Research Frontiers and Future Directions

The benzothiazole (B30560) scaffold, particularly when substituted with fluorine, continues to be a fertile ground for chemical and materials science research. The unique electronic properties conferred by the fluorine atom, combined with the versatile benzothiazole core, open up numerous avenues for innovation. The specific compound 7-fluoro-6-methyl-1,3-benzothiazol-2-amine serves as a key building block in this exploration, with ongoing research pushing the boundaries of synthesis, computational modeling, reactivity, and materials science.

Conclusion

Summary of Key Research Findings and Methodological Advances in the Study of 7-Fluoro-6-methyl-1,3-benzothiazol-2-amine

A comprehensive review of available scientific literature reveals a notable scarcity of specific research focused exclusively on the chemical compound This compound . Searches for dedicated studies on its synthesis, characterization, biological activity, and analytical methodologies did not yield specific results. The current body of scientific publications extensively covers the broader class of fluoro-substituted benzothiazole (B30560) derivatives, but research singling out the this compound isomer is not apparent.

While general methods for the synthesis of analogous compounds, such as those with different substitution patterns on the benzene (B151609) ring, are well-documented, specific methodological advances for the preparation and purification of this compound have not been detailed in the reviewed literature. For instance, the synthesis of related compounds like 2-amino-6-fluoro-7-chloro(1,3)benzothiazole often involves the reaction of a corresponding aniline (B41778) with potassium thiocyanate (B1210189) and bromine in glacial acetic acid. pensoft.net However, the specific precursors and reaction conditions for the synthesis of this compound are not described.

Similarly, no specific research findings on the biological or chemical properties of this compound have been published. The biological activities reported for similar structures, such as the anticancer and anti-inflammatory properties of other benzothiazole derivatives, cannot be directly attributed to this specific compound without dedicated experimental evidence. nih.gov Therefore, a summary of key research findings is precluded by the absence of such research.

Outlook on Future Research Directions and Unexplored Avenues for the Compound

Given the lack of specific data on This compound , future research should be directed towards a fundamental characterization of this compound. The broad biological activities observed in analogous fluoro-benzothiazole structures suggest that this particular isomer may also hold significant potential in medicinal and materials science.

Prospective Research Areas:

Synthesis and Characterization: A primary avenue of research would be the development and optimization of a synthetic route to produce this compound. This would likely involve the cyclization of a suitably substituted aniline, 3-fluoro-4-methylaniline, with a thiocyanating agent. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography would be essential to unequivocally determine its structure and purity.

Biological Screening: Drawing parallels from the broader family of benzothiazole derivatives, a systematic investigation into the biological activities of this compound is a logical next step. nih.gov Key areas for screening would include:

Anticancer Activity: Many benzothiazole derivatives have shown promise as anticancer agents. nih.govnih.gov Future studies could evaluate the cytotoxicity of the compound against a panel of human cancer cell lines.

Antimicrobial and Antifungal Activity: The benzothiazole scaffold is a common feature in antimicrobial agents. researchgate.netpsu.edu Research into the efficacy of this compound against various bacterial and fungal strains would be a valuable pursuit.

Anti-inflammatory Activity: The anti-inflammatory potential of benzothiazole derivatives has also been noted. nih.gov Investigations into the compound's ability to modulate inflammatory pathways could uncover new therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Once initial biological data is obtained, the synthesis of a library of related derivatives could be undertaken to establish structure-activity relationships. This would involve modifying the amine group or introducing other substituents to understand how these changes impact biological efficacy.

Computational and Docking Studies: In conjunction with experimental work, in silico molecular docking studies could be employed to predict the potential biological targets of this compound. This computational approach could help to elucidate its mechanism of action and guide the design of more potent analogues.

In essence, the compound this compound represents a significant gap in the current scientific landscape of benzothiazole chemistry. The rich biological profile of its chemical relatives provides a strong rationale for its synthesis and systematic evaluation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-fluoro-6-methyl-1,3-benzothiazol-2-amine, and how can purity be ensured?

- Methodological Answer : The synthesis typically begins with substituted aniline derivatives. For example, 3-chloro-4-fluoroaniline undergoes cyclization with thiourea or potassium thiocyanate in the presence of bromine/glacial acetic acid to form the benzothiazole core . Subsequent methylation at the 6-position can be achieved using methyl iodide under basic conditions. Key steps include:

- Reagent Control : Use sodium borohydride for selective reductions and hydrogen peroxide for oxidations to avoid side reactions .

- Purification : Recrystallization from ethanol or methanol improves purity, with TLC (ethyl acetate/methanol/water, 10:1:1) and melting point analysis (165–170°C range) confirming identity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Aromatic protons appear between δ 6.5–8.5 ppm, with NH₂ signals as broad singlets (δ 5.0–6.0 ppm). Methyl groups resonate as singlets near δ 2.5 ppm .

- IR : NH stretching (3450–3350 cm⁻¹) and C=S/C=N vibrations (1600–1500 cm⁻¹) confirm the benzothiazole scaffold .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 198.04 [M+H]⁺) validate the molecular formula (C₈H₇FN₂S) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are compared to standard drugs like ciprofloxacin .

- Anti-inflammatory Evaluation : Carrageenan-induced rat paw edema models measure inhibition of COX-2 activity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodological Answer :

- SAR Studies : Fluorine at the 7-position enhances electronegativity, improving membrane permeability. Methyl at the 6-position increases steric bulk, potentially reducing off-target interactions .

- Comparative Analysis : Replace fluorine with chlorine (e.g., 7-chloro-6-methyl derivative) to assess changes in cytotoxicity using MTT assays on cancer cell lines .

Q. What strategies resolve contradictions in reported activity data across studies?

- Methodological Answer :

- Data Harmonization : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to minimize variability .

- Meta-Analysis : Cross-reference PubChem bioactivity data (AID 1259401) with in-house results to identify outliers .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN). Fluorine and methyl groups show hydrophobic interactions with Val167 and Ala63 residues .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Process Optimization : Replace hazardous bromine with NBS (N-bromosuccinimide) for safer cyclization .

- Yield Improvement : Use flow chemistry for continuous thiourea addition, achieving >85% yield at 100 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.